molecular formula C14H23NO3 B13493073 tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

Cat. No.: B13493073
M. Wt: 253.34 g/mol
InChI Key: IJSVKHBNQBCAIX-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexanone ring substituted with a cyclopropyl group at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The Boc group is a common protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions. The cyclopropyl moiety introduces ring strain, which can enhance reactivity, while the 4-oxocyclohexyl group provides a ketone functionality for further derivatization .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(10-4-5-10)8-6-11(16)7-9-14/h10H,4-9H2,1-3H3,(H,15,17)

InChI Key

IJSVKHBNQBCAIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or protein binding .

Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamate derivatives are known to exhibit various biological activities, including anti-inflammatory and antitumor effects .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from PharmaBlock Sciences

The following table compares tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate with structurally related carbamates from PharmaBlock Sciences (–7):

Compound Name (CAS) Core Structure Substituents Molecular Weight* Key Features
This compound Cyclohexanone + cyclopropyl Boc-protected amine, ketone ~253 (disputed) Cyclopropane ring strain, ketone
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentane Boc-protected amine, hydroxyl ~215.29 Stereospecific hydroxyl group
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Boc-protected amine, aldehyde ~239.32 Rigid bicyclic framework
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (1523530-57-5) Piperidine Boc-protected amine, methyl ~214.28 Heterocyclic nitrogen, methyl
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (880545-32-4) Azabicyclo[4.1.0]heptane Boc-protected amine, nitrogen ~210.27 Nitrogen-containing bicyclic system

*Molecular weights estimated based on molecular formulas.

Key Differences and Implications

  • Core Structure: The target compound’s cyclohexanone backbone contrasts with cyclopentane () or bicyclic systems (). The ketone in the target compound enables hydrogen bonding and nucleophilic additions, whereas hydroxyl or aldehyde groups in analogs offer distinct reactivity .
  • Stereochemistry : Many analogs (e.g., (1R,2S)- or (3R,5S)-configurations) emphasize stereochemical precision for biological activity, while the target compound’s stereochemistry (if present) remains uncharacterized in the provided evidence .
  • Applications : Bicyclic and azabicyclic analogs () are often used in drug discovery for enhanced target binding, whereas the target compound’s ketone and cyclopropane may suit it for synthetic intermediates or metabolic studies .

Biological Activity

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2288884-03-5

The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can interact with various biological targets. The compound exhibits properties that may inhibit certain enzymes involved in metabolic processes.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Absorption : High probability of human intestinal absorption (0.9966).
  • Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier (0.97).
  • CYP450 Interaction : Non-substrate for CYP450 2C9 and 2D6, indicating low potential for drug-drug interactions through these pathways.
  • Toxicity : Non-carcinogenic with an LD50 value indicating moderate acute toxicity (2.4593 mol/kg) .

Biological Activity Overview

The compound has shown various biological activities in different studies:

  • Enzyme Inhibition : It acts as an inhibitor for certain proteases, particularly those involved in extracellular matrix degradation and bone remodeling, such as cathepsin K .
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity by modulating pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects : The ability to cross the blood-brain barrier hints at possible neuroprotective effects, although further studies are required to confirm this .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits cathepsin K
Anticancer ActivityModulates apoptosis in cancer cells
NeuroprotectionPotentially protects neuronal cells

Case Study 1: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was found to inhibit cathepsin K effectively. This enzyme is crucial for bone resorption and its inhibition could lead to therapeutic applications in osteoporosis and other bone disorders .

Case Study 2: Anticancer Activity

Research indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

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